2-Amino-3-chloropyridin-4-OL
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Overview
Description
2-Amino-3-chloropyridin-4-OL is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Modification
Synthesis Methods : A method for preparing 3-amino-2-chloropyridines, including 2-Amino-3-chloropyridin-4-OL, involves the addition of various substituents at the 4-position, such as methyl, phenyl, and cyano groups (Bakke & Říha, 2001).
Role in Chemical Reactions : This compound can undergo selective amination catalyzed by a palladium-Xantphos complex, primarily yielding 5-amino-2-chloropyridine (Ji, Li, & Bunnelle, 2003).
Biological and Medicinal Research
Antibacterial Properties : Schiff bases containing 2-((2-chloro-4-methylbenzylidene) amino) pyridin-4-ol have shown antibacterial activity, particularly with Pt (II) complexes being more active against bacteria (Khan et al., 2014).
Interaction with DNA : Studies have been conducted on Schiff base ligands derived from 2,6-diaminopyridine and their complexes, focusing on their interaction with DNA and potential as drug candidates (Kurt et al., 2020).
Material Science and Catalysis
Photocatalytic Degradation : The photocatalytic degradation of 3-amino-2-chloropyridine, a model compound for pyridine-containing pesticides, has been studied, showing its breakdown into simpler substances like carbon dioxide and water (Abramović et al., 2004).
Magnetic Properties : The magnetic properties of compounds derived from this compound, like bis(3-amino-2-chloropyridinium)tetrachlorocuprate(II), have been explored, revealing weak antiferromagnetic interactions (Herringer et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-amino-3-chloro-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUFQDEAQWONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.